molecular formula C4H7FO2 B1589232 Methyl 2-fluoropropionate CAS No. 2366-56-5

Methyl 2-fluoropropionate

Cat. No.: B1589232
CAS No.: 2366-56-5
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
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Description

It is a clear, colorless liquid with a molecular weight of 106.1 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoropropionate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of methyl 2-iodopropionate.

    Oxidation: Formation of 2-fluoropropanoic acid.

    Reduction: Formation of 2-fluoropropanol.

Scientific Research Applications

Methyl 2-fluoropropionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-fluoropropionate involves its interaction with molecular targets through its fluorine atom. The fluorine atom can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Methyl 2-fluoropropionate can be compared with other similar compounds such as:

    Methyl 2-chloropropionate: Similar in structure but with a chlorine atom instead of fluorine.

    Methyl 2-bromopropionate: Contains a bromine atom instead of fluorine.

    Methyl 2-iodopropionate: Contains an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased stability and reactivity compared to its chlorine, bromine, and iodine counterparts. Fluorine’s high electronegativity and small size contribute to these distinctive characteristics .

Properties

IUPAC Name

methyl 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIQPNJLRLFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454515
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-56-5, 146805-74-5
Record name Propanoic acid, 2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2366-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do substituents on the α-carbon affect the conformational equilibrium of Methyl 2-fluoropropionate?

A2: The study investigates the impact of different α-alkyl substituents on the conformational equilibrium using theoretical calculations on Methyl 2-fluorobutyrate, Methyl 2-fluoro-tert-butylacetate, and Methyl 2-fluorophenylacetate as model compounds []. The results reveal that larger substituents lead to a significant increase in the preference for the cis conformation. This observation is explained by a combination of steric and electronic factors. Larger substituents increase steric hindrance in the trans conformation, making it less favorable. Additionally, hyperconjugative interactions and the gauche effect, which are electronic effects, also contribute to the stabilization of the cis conformation [].

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